N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds, such as “N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1N=CC(CNCC)=C1
. The InChI key for this compound is WODLNVYLYQXAOH-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of the compound is 139.20 .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Copper(II) complexes with tridentate ligands, including derivatives similar to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, have been synthesized and characterized. These complexes exhibit significant DNA binding propensity, minor structural changes to DNA upon binding, and demonstrate nuclease activity. They have shown to induce DNA cleavage via hydroxyl radicals in the presence of reducing agents, suggesting potential applications in understanding DNA interactions and designing therapeutic agents. Moreover, in vitro cytotoxicity assays of these complexes against various cancer cell lines revealed low toxicity, indicating potential for further exploration in biomedical applications (Kumar et al., 2012).
Catalysis and Polymerization
Copper(II) complexes containing N,N-bidentate derivatives similar to this compound have been utilized as pre-catalysts for the ring-opening polymerization of rac-lactide, leading to the formation of heterotactic-enriched polylactide. These complexes catalyze the polymerization in a controlled manner, demonstrating high activity and efficiency. This application showcases the potential of such compounds in the field of catalysis and polymer science, offering avenues for the development of sustainable and biodegradable polymers (Cho et al., 2019).
Antimicrobial Activity
Pyrazole derivatives, akin to this compound, have been explored for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as lead structures for developing new antimicrobial agents. The synthesis and characterization of these derivatives, along with their bioactivity assessments, contribute to the ongoing search for effective treatments against microbial infections (Akula et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-2-(1-methylpyrazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-8-4-3-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMAEKCTXKHDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679567 | |
Record name | N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093879-63-0 | |
Record name | N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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